"2-(2-Furylmethyl)cyclohexanamine" CAS number 67823-66-9
"2-(2-Furylmethyl)cyclohexanamine" CAS number 67823-66-9
The following technical guide provides an in-depth analysis of 2-(2-Furylmethyl)cyclohexanamine (CAS 67823-66-9). This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and structure-activity relationships (SAR).
CAS Registry Number: 67823-66-9 Synonyms: 2-(Furan-2-ylmethyl)cyclohexan-1-amine; 1-Amino-2-furfurylcyclohexane Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1]
Executive Summary
2-(2-Furylmethyl)cyclohexanamine is a bicyclic amine intermediate characterized by a cyclohexane ring substituted at the C2 position with a furfuryl group. Structurally, it represents a bioisostere of 2-benzylcyclohexanamine , where the phenyl ring is replaced by an electron-rich furan moiety. While direct clinical data is sparse, its scaffold shares pharmacophore features with known sympathomimetic amines and analgesics (e.g., lefetamine analogs, propylhexedrine), making it a significant target for Structure-Activity Relationship (SAR) studies in neuropharmacology and medicinal chemistry.
This guide details the Claisen-Schmidt/Reductive Amination synthetic route, analyzes its physicochemical profile, and establishes safety protocols based on homologous amine toxicity.
Chemical Identity & Physicochemical Profile[1][2][3]
The molecule features two chiral centers (C1 and C2 on the cyclohexane ring), allowing for cis- and trans- diastereomers. The furan ring introduces a heteroaromatic element that alters lipophilicity (LogP) and metabolic stability compared to its benzene analogs.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Appearance | Colorless to pale yellow oil | Experimental Observation |
| Boiling Point | 265.0 ± 15.0 °C (Predicted) | ACD/Labs Percepta |
| Density | 1.02 ± 0.1 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~10.5 | Calculated (Amine) |
| LogP | 2.1 | XLogP3 [[1]] |
| H-Bond Donors | 1 (-NH₂) | Structure Analysis |
| H-Bond Acceptors | 2 (N, O) | Structure Analysis |
| Topological Polar Surface Area | 39.2 Ų | PubChem [[1]] |
Synthesis & Manufacturing
The most authoritative and scalable route to CAS 67823-66-9 involves the construction of the carbon skeleton via Aldol Condensation , followed by Reductive Amination . This approach avoids the regioselectivity issues of direct alkylation.
Synthetic Pathway (The "Aldol-Reduction" Route)
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Step 1: Claisen-Schmidt Condensation
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Reagents: Cyclohexanone + Furfural.
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Catalyst: NaOH (aq) or KOH/Ethanol.
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Intermediate: 2-Furfurylidenecyclohexanone (CAS 1437-37-2).
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Mechanism: Base-catalyzed enolate formation of cyclohexanone attacks the electrophilic carbonyl of furfural, followed by dehydration to form the
-unsaturated ketone.
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Step 2: Nitrogen Installation & Reduction
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Reagents: Hydroxylamine (NH₂OH) or Ammonia (NH₃).
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Reduction: H₂ / Raney Nickel or NaBH₄ (if oximation is used).
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Critical Control: The reduction must saturate the exocyclic double bond and the imine without reducing the furan ring (which requires high pressure/Rh catalysts).
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Outcome: Formation of the primary amine 2-(2-furylmethyl)cyclohexanamine.
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Reaction Workflow Diagram
The following DOT diagram visualizes the critical process flow and decision nodes for the synthesis.
Figure 1: Synthetic pathway for CAS 67823-66-9 via Aldol Condensation and Reductive Amination.
Pharmacology & Structure-Activity Relationship (SAR)
While specific binding data for CAS 67823-66-9 is proprietary or limited, its pharmacological potential can be inferred through rigorous SAR analysis against established bioisosteres.
Structural Homology
The compound is a conformationally restricted analog of phenethylamines.
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Lipophilic Domain: The furan ring serves as the aromatic anchor, similar to the phenyl ring in amphetamines or the thiophene ring in methiopropamine.
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Cyclohexane Scaffold: Provides steric bulk and rigidity, potentially increasing binding selectivity but reducing metabolic clearance compared to flexible alkyl chains.
Comparative SAR Analysis
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Vs. 2-Benzylcyclohexanamine: The furan analog (67823-66-9) is expected to have lower LogP and higher electron density. This may alter blood-brain barrier (BBB) penetration and receptor affinity (e.g., sigma receptors or monoamine transporters).
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Vs. Propylhexedrine: Both share a cyclohexyl-amine core. Propylhexedrine is a potent vasoconstrictor and adrenergic agonist. The addition of the furfuryl group at C2 (instead of the methyl group in propylhexedrine) significantly increases steric bulk, likely shifting activity from adrenergic release to reuptake inhibition or receptor antagonism [[2]].
Mechanism of Action (Hypothetical)
Based on the pharmacophore overlap , the compound likely interacts with:
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Trace Amine-Associated Receptors (TAAR1): Common target for rigid amines.
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Monoamine Transporters (DAT/NET): As a competitive substrate or inhibitor.
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NMDA Receptors: Similar to lefetamine (an analgesic), the 1,2-diamine-like spacing (if N-substituted) or steric bulk suggests potential channel blocking activity.
Figure 2: Structure-Activity Relationship (SAR) mapping of CAS 67823-66-9 against known pharmacophores.
Toxicology & Safety Protocols
Warning: As a primary amine with a furan moiety, this compound presents specific toxicological hazards. Data is extrapolated from 2-benzylcyclohexanamine (CAS 72436-51-2) and general furan toxicity.
Hazard Identification (GHS Classification)[2]
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]
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Serious Eye Damage: Category 1 (Causes serious eye damage) – High Risk.
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
Handling Protocols
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Engineering Controls: All synthesis and handling must occur within a certified Chemical Fume Hood .
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PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Amines absorb CO₂ from the air (carbamate formation) and furan rings are sensitive to oxidation.
Metabolic Liability
The furan ring is metabolically active. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to reactive enedials (e.g., cis-2-butene-1,4-dial), which are cytotoxic and hepatotoxic [[3]]. In vivo studies should monitor liver function markers (ALT/AST) closely.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4961889, 2-(2-Furylmethyl)cyclohexanamine. Retrieved from [Link]
- Glennon, R. A. (1987).Central stimulant properties of N-substituted derivatives of phenylisopropylamine. Pharmacology Biochemistry and Behavior, 26(2), 427-429. (Contextual reference for amine SAR).
- Peterson, L. A. (2013).Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. (Mechanistic toxicity reference).
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European Chemicals Agency (ECHA). Registration Dossier for 2-benzylcyclohexylamine.[2] Retrieved from [Link][2]
